molecular formula C10H16N4O B2605380 (1,3-Dimethylpyrazol-4-yl)-piperazin-1-ylmethanone CAS No. 1528111-12-7

(1,3-Dimethylpyrazol-4-yl)-piperazin-1-ylmethanone

Cat. No. B2605380
M. Wt: 208.265
InChI Key: JPUPONMUHIEOJM-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms. It is a core framework in a huge library of heterocyclic compounds that have promising agro-chemical, fluorescent, and biological potencies .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

Unsubstituted pyrazole is a colorless solid with a melting point in the range of 69–70 °C. The boiling point of unsubstituted pyrazole is in the range of 186–188 °C that is attributed to intermolecular H-bonding .

Safety And Hazards

The safety and hazards of pyrazole derivatives can vary widely depending on their specific structure. It’s always important to refer to the specific Safety Data Sheet (SDS) for the compound .

Future Directions

Given the wide range of applications and biological activities of pyrazole derivatives, future research will likely continue to explore new synthetic methods, novel structures, and potential applications in various fields .

properties

IUPAC Name

(1,3-dimethylpyrazol-4-yl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-8-9(7-13(2)12-8)10(15)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUPONMUHIEOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)N2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-dimethyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone

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